erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether
CAS No.: 613684-55-2
Cat. No.: VC20858040
Molecular Formula: C31H36O11
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 613684-55-2 |
---|---|
Molecular Formula | C31H36O11 |
Molecular Weight | 584.6 g/mol |
IUPAC Name | (1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol |
Standard InChI | InChI=1S/C31H36O11/c1-37-23-12-18(7-8-22(23)35)28(36)27(16-34)41-31-25(39-3)13-19(14-26(31)40-4)29-21(15-33)20-10-17(6-5-9-32)11-24(38-2)30(20)42-29/h5-8,10-14,21,27-29,32-36H,9,15-16H2,1-4H3/b6-5+/t21-,27-,28+,29+/m1/s1 |
Standard InChI Key | LCXGTSCVCJANHX-BVTOZUDXSA-N |
Isomeric SMILES | COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C(=C3)OC)O[C@H](CO)[C@H](C4=CC(=C(C=C4)O)OC)O)OC)/C=C/CO |
SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Canonical SMILES | COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)OC(CO)C(C4=CC(=C(C=C4)O)OC)O)OC)C=CCO |
Appearance | Powder |
Introduction
Chemical Properties
Chemical Identity and Classification
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is precisely identified by its CAS number 613684-55-2 and molecular formula C31H36O11. The compound has a molecular weight of 584.61 g/mol, placing it among larger natural product molecules with multiple functional groups . As a member of the lignan family, it shares structural similarities with other plant-derived phenolic compounds that typically consist of two phenylpropanoid units connected by a central carbon-carbon bond. Within this chemical family, erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether specifically belongs to the 8-O-4' neolignan subclass, characterized by its specific connectivity pattern between the phenylpropanoid units.
The compound is also known by alternative names, including "Compound 122" in some research contexts, which reflects its identification in systematic isolation and screening programs of plant metabolites . Its classification as a guaiacyl lignin derivative indicates the presence of guaiacyl (4-hydroxy-3-methoxyphenyl) structural units, which are commonly found in lignin, a complex polymer that provides structural support in plants . The specific arrangement and stereochemistry of functional groups in erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether distinguish it from related lignans and neolignans, creating a unique chemical entity with distinct biological properties.
The compound is structurally related to Buddlenol B, which shares the same molecular formula (C31H36O11) and is found in Arabidopsis thaliana . This relationship suggests a potential widespread distribution of similar compounds across different plant families and points to their possible evolutionary significance in plant biochemistry and ecology. Understanding these chemical classifications provides important context for predicting and interpreting the compound's behavior in various biological and chemical systems.
Biological Activities
Inhibition of Plant Germination
One of the most thoroughly documented biological activities of erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether is its inhibitory effect on plant germination processes, particularly in lettuce . This activity places the compound among a diverse group of plant-derived allelochemicals that can influence the growth and development of other plant species. The inhibition of seed germination represents a complex biological endpoint that may involve multiple molecular targets and pathways, potentially including effects on water uptake, enzyme activity, cell division, or hormone signaling.
The compound's ability to inhibit germination may represent an evolutionary adaptation in its source plants, potentially functioning as a chemical defense mechanism to suppress competing vegetation . This type of allelopathic activity is well-documented in many plant species and often involves secondary metabolites like lignans and neolignans that can be released into the soil through processes such as root exudation, leaf leaching, or decomposition of plant material. The identification of erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether in Brassica fruticulosa is particularly notable, as members of the Brassicaceae family are known to produce various bioactive compounds with allelopathic effects .
Research focusing on the structure-activity relationships of lignans and neolignans with germination inhibitory properties could provide valuable insights into the specific structural features responsible for this biological activity. Such investigations might reveal whether the erythro stereochemistry, the β-O-4 linkage, or specific functional groups contribute most significantly to the observed effects on germination. This knowledge could potentially inform the development of synthetic analogues with enhanced activity or specificity for particular plant species, leading to new approaches in agricultural science and weed management strategies.
Structure-Activity Relationships
The biological activities of erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether likely stem from specific structural features that determine its interactions with target biomolecules. Research on related lignans and neolignans suggests that hydroxyl groups often serve as key interaction points for binding to proteins through hydrogen bonding networks . The phenolic hydroxyl group in the guaiacyl moiety, along with the multiple hydroxyl groups in the glycerol backbone and hydroxyprop-1-enyl side chain, potentially provide several sites for such interactions.
The erythro stereochemistry at the glycerol C-1 and C-2 positions likely plays a crucial role in determining the compound's biological activity profile. Research on stereoisomeric forms of related compounds, such as the guaiacylglycerol 8-O-4′-coniferyl ethers, demonstrates that different stereoisomers can exhibit varying biological activities . Such findings underscore the importance of stereochemistry in determining biological activity and suggest that similar stereochemical dependencies might exist for erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether's activities. A comprehensive understanding of structure-activity relationships would require synthesis and biological evaluation of all possible stereoisomers of the compound.
Research Applications
Agricultural Applications
The documented ability of erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether to inhibit lettuce germination positions it as a potentially valuable compound for agricultural research and applications . Plant growth regulators that can selectively inhibit germination have applications in weed management, crop scheduling, and understanding fundamental aspects of seed dormancy and germination. The natural origin of this compound aligns with growing interest in developing biologically derived alternatives to synthetic agrochemicals, potentially offering environmental benefits in terms of biodegradability and reduced ecological impact.
Beyond direct applications as a plant growth regulator, erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether serves as a valuable molecular probe for investigating the biochemical and physiological processes underlying seed germination . By studying how this compound interferes with germination, researchers can gain insights into critical control points in the transition from dormant seed to actively growing seedling. Such fundamental knowledge contributes to broader understanding of plant developmental biology and could inform strategies for improving crop establishment, especially under challenging environmental conditions.
The allelopathic potential of erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether also raises interesting possibilities for sustainable agriculture approaches that leverage plant-plant interactions . Crop rotation or intercropping strategies involving plants that produce this or similar compounds might help suppress weeds naturally, reducing reliance on herbicides. Additionally, understanding the production and activity of such allelopathic compounds could inform breeding programs aimed at developing crop varieties with enhanced weed suppression capabilities.
Structural Relationships with Similar Compounds
erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether shares structural similarities with various lignans and neolignans, particularly those featuring β-O-4 linkages and guaiacyl units. The guaiacylglycerol 8-O-4′-coniferyl ethers described in source represent closely related compounds that have been synthesized and evaluated for biological activity. These compounds differ primarily in the nature of the aromatic substituents and the specific connectivity patterns, while sharing the core structural elements of a glycerol backbone connected to aromatic units through ether linkages .
The structural diversity among lignans and neolignans extends beyond these specific examples to encompass a wide range of connectivity patterns, oxidation states, and stereochemical arrangements. The β-O-4 linkage found in erythro-Guaiacylglycerol-beta-O-4'-dehydrodisinapyl ether represents one of several common connectivity patterns in lignans, alongside β-β, β-5, and 5-5 linkages, each resulting in distinct three-dimensional architectures and potentially different biological activities .
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